2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate
Overview
Description
“2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate” is a chemical compound with the molecular formula C14H17NO5 . It is also known by other names such as “Cyclooctyne-O-NHS ester”, “(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate”, and "2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-yn-1-yloxy)acetate" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves a coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidin-2,5-dione ring attached to a cyclooctyne group via an ester linkage . The InChI representation of the molecule is "InChI=1S/C14H17NO5/c16-12-8-9-13 (17)15 (12)20-14 (18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2" .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.29 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The topological polar surface area is 72.9 Ų . The compound has a complexity of 456 .
Scientific Research Applications
Synthesis and Biological Evaluation:
- Synthesis of a series of compounds including 2,5-dioxopyrrolidin-1-yl derivatives as potential new hybrid anticonvulsant agents, joining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).
- Development of compounds with anticonvulsant properties, showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).
Anti-inflammatory, Anticholinesterase, and Antidiabetic Evaluation:
- Evaluation of succinimide derivatives of 2,5-dioxopyrrolidin-1-yl for anti-inflammatory, anti-cholinesterase, and anti-diabetic effects, validated by molecular docking studies (Pervaiz et al., 2022).
Synthesis and Application in Memory Enhancement:
- Synthesis of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives, including 2,5-dioxopyrrolidin-1-yl derivatives, and their effects on memory enhancement in mice (Li Ming-zhu, 2010).
Electrochemical Applications:
- Electrochemical polymerization of a thienylenepyrrole derivative, including 2,5-dioxopyrrolidin-1-yl, for electrochromic device applications (Carbas et al., 2014).
Antimicrobial and Antioxidant Activities:
- Study of compounds formed by the condensation reaction between 2-acetylpyridine and 2-formylpyridine, including 2,5-dioxopyrrolidin-1-yl derivatives, for antimicrobial and antioxidant activities (Rusnac et al., 2020).
Fluorescent Labeling of Biopolymers:
- Synthesis of a fluorescent xanthenic derivative for labeling amine residues, including the use of 2,5-dioxopyrrolidin-1-yl derivatives (Crovetto et al., 2008).
Mechanism of Action
Target of Action
It is known to act by targeting specific receptors and pathways , modulating cellular processes, and promoting desired therapeutic outcomes .
Mode of Action
The compound 2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate interacts with its targets and modulates cellular processes . Although the exact mode of action is not clearly stated, it is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels .
Biochemical Pathways
The this compound has the capacity to navigate and perturb distinct biochemical routes intrinsic to cellular mechanisms .
Pharmacokinetics
It is noted that the compound revealed high metabolic stability on human liver microsomes .
Result of Action
The compound this compound exhibits potential therapeutic effects against inflammation, cancer, and microbial infections . It acts by modulating cellular processes and promoting desired therapeutic outcomes .
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between antibodies and drugs. This compound interacts with enzymes, proteins, and other biomolecules through its reactive groups. The propargyl group in this compound can react with azide-containing biomolecules via copper-catalyzed click chemistry, forming a stable triazole linkage . This interaction is essential for the efficient conjugation of therapeutic agents to antibodies, enhancing their targeted delivery and efficacy.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate cellular processes by targeting specific receptors and pathways. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can affect gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry. This compound can bind to specific enzymes and proteins, inhibiting or activating their functions . For example, it can inhibit the activity of calcium channels, leading to reduced calcium influx and subsequent modulation of cellular signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged inhibition of inflammatory responses and sustained modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Studies have shown that the median effective dose (ED50) for certain therapeutic effects is within a specific range, while the median toxic dose (TD50) is higher, indicating a relatively safe therapeutic window .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . This compound can be taken up by cells via endocytosis and subsequently localized to specific cellular compartments. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCIPWSNSHGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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